tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis, particularly for alcohols . The indazole group can participate in various reactions, particularly at the nitrogen atoms. The carboxylate ester group could undergo reactions such as hydrolysis, reduction, or transesterification.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyldimethylsilyl group is non-polar and could contribute to the compound’s overall hydrophobicity .Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives. Its structure has been analyzed using FTIR, NMR, MS, and X-ray diffraction, providing insights into its molecular configuration and physicochemical properties (Ye et al., 2021).
Application in N-1-Difluoromethylation
This compound has been used in the N-1-difluoromethylation of various indazole, benzotriazole, imidazole, indole, and pyrazole derivatives. The process offers a safer and more convenient alternative to existing methods, which often require high pressures and temperatures (Hong et al., 2020).
Diels-Alder Reaction and Synthesis of Fused Rings
In organic chemistry, this compound plays a role in the preparation of Diels-Alder reaction intermediates, contributing to the synthesis of complex molecular structures like hexahydroindolinones (Padwa et al., 2003).
Synthesis of Cryptophycin-24 (Arenastatin A)
It has been utilized in the total synthesis of cryptophycin-24 (Arenastatin A), a compound with potential applications in medicinal chemistry, particularly in cancer research (Eggen et al., 2000).
Molecular Structure Studies
The this compound has been key in synthesizing compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Studies of such compounds provide valuable insights into their molecular structure and potential pharmaceutical applications (Moriguchi et al., 2014).
Synthesis of Heteroaromatic Compounds
This compound is used in synthesizing various heteroaromatic structures like indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, showcasing its versatility in organic synthesis (Chen et al., 2019).
Properties
IUPAC Name |
tert-butyl 5-[tert-butyl(dimethyl)silyl]oxy-3-iodoindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O3Si/c1-17(2,3)23-16(22)21-14-10-9-12(11-13(14)15(19)20-21)24-25(7,8)18(4,5)6/h9-11H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCUQDRHUGBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.